6-(2-naphthyl)pyridazin-3(2H)-one

Description

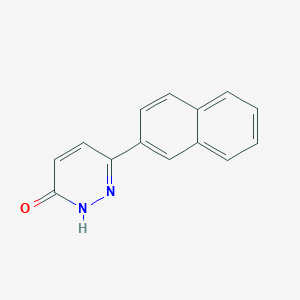

6-(2-Naphthyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a naphthyl substituent at the 6-position of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which confer diverse pharmacological properties.

This compound falls within a broader class of 6-arylpyridazinones, which are extensively studied for their antimicrobial, anti-inflammatory, antihypertensive, and anticancer activities .

Properties

IUPAC Name |

3-naphthalen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-8-7-13(15-16-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLIXRXOERJHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24737-91-5 | |

| Record name | 6-(naphthalen-2-yl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-naphthyl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-naphthylamine and 3-chloropyridazine.

Condensation Reaction: 2-naphthylamine is reacted with 3-chloropyridazine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-naphthyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridazinone ring is substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted pyridazinone derivatives with various functional groups attached to the ring.

Scientific Research Applications

6-(2-naphthyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-(2-naphthyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-naphthyl group increases steric bulk and aromatic surface area compared to phenyl or alkoxy-substituted analogs, which may enhance receptor binding but reduce solubility .

- Synthetic Efficiency : Ultrasound-assisted methods (e.g., for triazinyl derivatives) achieve higher yields (85–90%) than traditional thermal methods (65–78%) .

Pharmacological Activity Comparisons

Antimicrobial and Anti-inflammatory Activities

- 6-Phenylpyridazin-3(2H)-one : Exhibits moderate antimicrobial activity (MIC: 32 µg/mL against S. aureus) and anti-inflammatory effects (IC₅₀: 18 µM for COX-2 inhibition) .

- 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one : Shows enhanced anti-inflammatory activity (IC₅₀: 12 µM for COX-2) due to hydrogen-bonding interactions from the hydroxyl group .

- 6-(2-Naphthyl)pyridazin-3(2H)-one : Predicted to have superior COX-2 inhibition (in silico modeling) owing to extended π-system interactions, though experimental validation is lacking .

Cardiovascular Activities

- 2-Substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones: Demonstrate potent inotropic effects (EC₅₀: 0.3 µM) via PDE-III inhibition, with selectivity over PDE-IV .

Physicochemical Property Comparisons

Solubility and Thermodynamics

| Compound Name | Solubility in Water (mg/mL) | LogP | Reference |

|---|---|---|---|

| 6-Phenylpyridazin-3(2H)-one | 0.12 | 2.1 | |

| 6-(4-Methoxyphenyl)pyridazin-3(2H)-one | 0.09 | 2.8 | |

| This compound | Estimated <0.05 | ~3.5 | (Inferred from ) |

Biological Activity

6-(2-Naphthyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a naphthyl group at position 6. This structural configuration is significant as it influences the compound's biological interactions and efficacy.

Pharmacological Activities

Research indicates that pyridazinones, including this compound, exhibit a range of pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that modifications in the pyridazinone scaffold can enhance anti-inflammatory effects. The presence of the naphthyl group may contribute to this activity by influencing receptor binding affinities and downstream signaling pathways .

- Anticancer Properties : Various derivatives of pyridazinones have been evaluated for their anticancer potential. For instance, compounds with similar structures demonstrated cytotoxic effects against several cancer cell lines, including liver (HEP3B) and colon (HCT116) cancer cells. The SAR studies suggest that substituents at different positions on the pyridazine ring can significantly affect cytotoxicity and selectivity .

- Neutrophil Activation : The compound has been identified as a formyl peptide receptor (FPR) agonist, which plays a crucial role in immune response modulation. It induces intracellular calcium flux in neutrophils, suggesting potential applications in treating conditions involving neutrophilic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Naphthyl Substitution : The naphthyl group enhances lipophilicity, which may improve membrane permeability and receptor interactions.

- Positioning of Functional Groups : Modifications at positions 4 and 6 of the pyridazinone ring have been shown to influence agonist activity at FPRs, with certain substitutions leading to increased potency .

Case Studies and Research Findings

Several studies have investigated the biological effects of pyridazinones:

- In Vitro Studies : A study synthesized a library of pyridazinone derivatives and screened them for FPR agonist activity. The results indicated that specific modifications led to compounds with low micromolar EC50 values, demonstrating significant activation of human neutrophils .

- Cytotoxicity Assays : In vitro assays using the MTT method revealed that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, with selectivity indices indicating potential for therapeutic use in cancer treatment .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target receptors, confirming its potential as an effective ligand for FPRs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Question

The synthesis of this compound derivatives typically involves multi-step reactions, including:

- Ultrasound-assisted synthesis : Eco-friendly methods using ultrasound irradiation improve reaction efficiency and reduce solvent waste. For example, 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one derivatives were synthesized via ultrasound-assisted protocols, achieving high yields (75–82%) .

- Substitution reactions : N-alkylation or arylidene substitution at the pyridazinone core, as seen in the synthesis of 6-(naphthalen-2-yl) derivatives using column chromatography (e.g., 67% yield with a 1:1 heptane/ethyl acetate eluent) .

- Functional group modifications : Hydroxyl or amino groups are introduced via post-synthetic steps, such as hydrolysis or reduction, to enhance bioactivity .

Q. Table 1: Representative Synthetic Methods

How are spectroscopic techniques employed to characterize the structural features of this compound?

Basic Research Question

Structural elucidation relies on:

- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~160 ppm). For example, 6-(3-aminophenyl) derivatives show distinct NH2 signals at δ 5.8–6.2 ppm .

- IR spectroscopy : Confirms functional groups like C=O (1650–1700 cm⁻¹) and NH/OH (3200–3500 cm⁻¹) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for 6-(naphthalen-2-yl) derivatives at m/z 345) .

Key Insight : Multi-technique cross-validation is critical to resolve ambiguities, such as distinguishing regioisomers in substituted pyridazinones .

How can computational methods predict the pharmacokinetic and toxicity profiles of this compound derivatives?

Advanced Research Question

Q. In silico strategies include :

- ADMET prediction : Tools like SwissADME calculate bioavailability, blood-brain barrier permeability, and CYP450 interactions. For example, triazinyl-substituted derivatives exhibit moderate bioavailability (55–65%) but potential hepatotoxicity due to high LogP values (>3.5) .

- Molecular docking : Predicts binding affinities to target proteins (e.g., p38 MAP kinase inhibition by AS1940477, IC50 = 2.8 nM) .

- Tanimoto coefficient analysis : Evaluates structural similarity to known bioactive molecules, guiding lead optimization .

Data Contradiction Note : While computational models prioritize compounds with high docking scores, in vitro assays may reveal discrepancies due to off-target effects. For instance, derivatives with similar Tanimoto scores to anticonvulsants showed variable in vivo efficacy .

What strategies are effective in resolving contradictions in biological activity data across different substituted derivatives?

Advanced Research Question

Contradictions arise from substituent-dependent effects, such as:

- Electron-donating vs. withdrawing groups : Methyl-substituted derivatives (e.g., 6-(4-CH3-phenyl)) exhibit stronger anticonvulsant activity (80% seizure inhibition) compared to chloro-substituted analogs (60%) due to enhanced lipophilicity .

- Stereochemical factors : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may sterically hinder target binding, reducing potency despite favorable in silico predictions .

Q. Methodological Solutions :

Q. Table 2: Biological Activity Comparison

| Derivative | Substituent | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 6-(4-Cl-phenyl) | Chloro | 60% seizure inhibition | |

| 6-(4-CH3-phenyl) | Methyl | 80% seizure inhibition | |

| AS1940477 | Trimethoxyphenyl | p38 MAP kinase IC50 = 2.8 nM |

What experimental designs optimize the evaluation of pyridazinone derivatives as kinase inhibitors?

Advanced Research Question

Key considerations include:

- Kinase selectivity panels : Screen against >50 kinases to identify off-target effects (e.g., AS1940477’s selectivity for p38 MAP kinase over JNK/SAPK) .

- Cellular assays : Measure phosphorylation inhibition in HEK293 or RAW264.7 cells using ELISA or Western blotting .

- In vivo efficacy models : Use LPS-induced inflammation in mice to correlate kinase inhibition with cytokine reduction (e.g., TNF-α suppression) .

Note : Structural analogs with 2-naphthyl groups often exhibit enhanced kinase affinity due to π-π stacking with hydrophobic kinase pockets .

How do structural modifications at the pyridazinone core influence pharmacological outcomes?

Advanced Research Question

- N-substitution : 2-Benzyl groups improve metabolic stability by blocking CYP450 oxidation sites .

- 6-Aryl substitutions : 2-Naphthyl enhances π-stacking with biological targets, increasing binding affinity compared to phenyl .

- 5-Position modifications : Electron-withdrawing groups (e.g., NO2) reduce anti-inflammatory activity but improve analgesic effects via COX-2 modulation .

Case Study : 6-(3-Aminophenyl) derivatives showed dual antiplatelet and analgesic activities, linked to thromboxane A2 synthase inhibition and μ-opioid receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.